![molecular formula C11H15NO6S B14214245 S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine CAS No. 832151-76-5](/img/structure/B14214245.png)
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with hydroxymethoxy groups and an L-cysteine moiety, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine typically involves the reaction of 2,5-dihydroxybenzaldehyde with L-cysteine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxymethoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.
Signal Transduction: Modulating signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine include:
2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar functional groups but different structural arrangement.
Phenolic Antioxidants: Compounds with hydroxyl groups attached to aromatic rings, known for their antioxidant properties.
Uniqueness
This compound is unique due to its combination of a phenyl ring with hydroxymethoxy groups and an L-cysteine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
832151-76-5 |
|---|---|
Molecular Formula |
C11H15NO6S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2,5-bis(hydroxymethoxy)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO6S/c12-8(11(15)16)4-19-10-3-7(17-5-13)1-2-9(10)18-6-14/h1-3,8,13-14H,4-6,12H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
CNGHAXNLKUHKPR-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OCO)SC[C@@H](C(=O)O)N)OCO |
Canonical SMILES |
C1=CC(=C(C=C1OCO)SCC(C(=O)O)N)OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
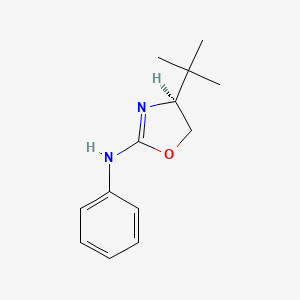
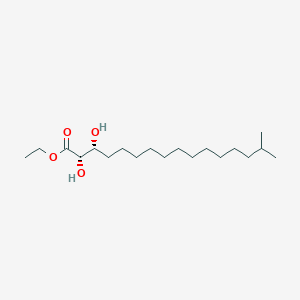
![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

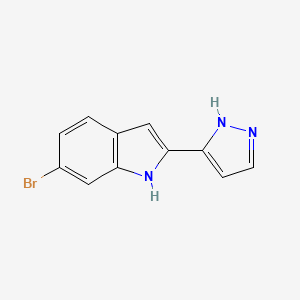

![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)
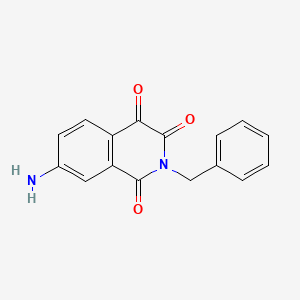
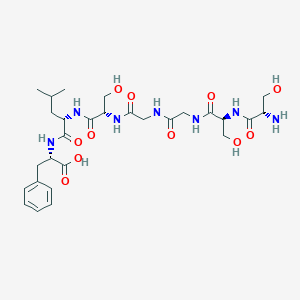

![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
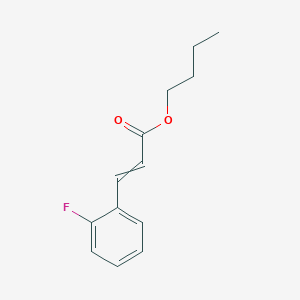
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
